molecular formula C3H10N4 B13158052 1-Amino-3,3-dimethylguanidine

1-Amino-3,3-dimethylguanidine

Cat. No.: B13158052
M. Wt: 102.14 g/mol
InChI Key: LOGZKMIWSHHDMT-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethylguanidine is a chemical compound with the molecular formula C₃H₁₀N₄ It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3,3-dimethylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are often used as guanidylating agents in this process. Another method involves the use of S-methylisothiourea as a guanidylating agent, which has proven to be efficient .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,3-dimethylguanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, although this is less common.

    Substitution: Substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Various halogenating agents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives .

Scientific Research Applications

1-Amino-3,3-dimethylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3,3-dimethylguanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, making it a valuable tool in research and development .

Comparison with Similar Compounds

    Metformin: A well-known antidiabetic drug with a similar guanidine structure.

    1-Amino-3-nitroguanidine: Another derivative with applications in energetic materials.

Uniqueness: 1-Amino-3,3-dimethylguanidine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its high basicity and ability to form stable hydrogen bonds make it particularly valuable in various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from organic synthesis to drug development.

Properties

Molecular Formula

C3H10N4

Molecular Weight

102.14 g/mol

IUPAC Name

2-amino-1,1-dimethylguanidine

InChI

InChI=1S/C3H10N4/c1-7(2)3(4)6-5/h5H2,1-2H3,(H2,4,6)

InChI Key

LOGZKMIWSHHDMT-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/C(=N/N)/N

Canonical SMILES

CN(C)C(=NN)N

Origin of Product

United States

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